5-Ethylbarbituric acid

Beschreibung

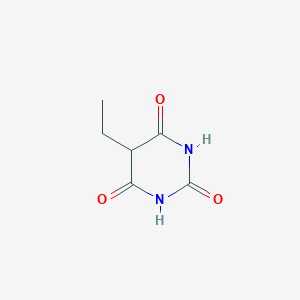

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-3-4(9)7-6(11)8-5(3)10/h3H,2H2,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTLDVACNZDTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179850 | |

| Record name | 5-Ethylbarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2518-72-1 | |

| Record name | 5-Ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2518-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethylbarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002518721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-ETHYLBARBITURIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ETHYLBARBITURIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethylbarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylbarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYLBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX33TC4GHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethylbarbituric Acid Derivatives: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 5-ethylbarbituric acid and its derivatives, a class of compounds with significant historical and ongoing importance in pharmacology and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the chemical properties, structure, synthesis, and analysis of these molecules. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of the 5-Ethyl Substituent in Barbiturates

Barbituric acid, an organic compound based on a pyrimidine heterocyclic skeleton, is the parent compound of barbiturates.[1][2] While barbituric acid itself is not pharmacologically active, substitutions at the 5-position of the ring are crucial for imparting sedative, hypnotic, and anticonvulsant properties.[1][2] The nature of the alkyl or aryl groups at this position dictates the onset and duration of action, as well as the potency of the drug.[3] The presence of an ethyl group at the 5-position is a common structural feature in many clinically significant barbiturates. This guide will explore the fundamental chemical and pharmacological aspects of compounds containing the 5-ethylbarbituric acid core, with a particular focus on well-characterized examples such as barbital (5,5-diethylbarbituric acid) and phenobarbital (5-ethyl-5-phenylbarbituric acid).

Chemical Structure and Physicochemical Properties

The core structure of 5-ethylbarbituric acid derivatives consists of a pyrimidine-2,4,6(1H,3H,5H)-trione ring with an ethyl group at the 5-position. The second substituent at the 5-position significantly influences the compound's properties.

General Structure

The generalized structure of 5-ethylbarbituric acid derivatives can be represented as follows:

Caption: General chemical structure of 5-ethylbarbituric acid derivatives.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of two prominent 5-ethylbarbituric acid derivatives: Barbital and Phenobarbital.

| Property | Barbital (5,5-Diethylbarbituric Acid) | Phenobarbital (5-Ethyl-5-phenylbarbituric acid) |

| IUPAC Name | 5,5-diethyl-1,3-diazinane-2,4,6-trione | 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

| CAS Number | 57-44-3 | 50-06-6[4] |

| Molecular Formula | C₈H₁₂N₂O₃ | C₁₂H₁₂N₂O₃[4] |

| Molecular Weight | 184.19 g/mol | 232.24 g/mol [4] |

| Melting Point | 190°C[5] | 174-178°C[4] |

| Solubility | Soluble in water (181.6 g/L at 20°C)[5] | Slightly soluble in water (<0.01 g/100 mL at 14°C), soluble in ethanol, ether, and alkaline solutions.[4] |

| Appearance | Bitter crystals or powder[5] | White, shiny crystalline powder[4] |

Synthesis of 5-Ethylbarbituric Acid Derivatives

The classical and most common method for synthesizing 5,5-disubstituted barbiturates is through the condensation of a disubstituted malonic ester with urea.[6] The choice of the disubstituted malonic ester determines the final substituents at the 5-position of the barbiturate ring.

General Synthesis Pathway

The synthesis typically involves the reaction of a diethyl malonate derivative with urea in the presence of a strong base, such as sodium ethoxide. This is followed by acidification to yield the final product.

Caption: General workflow for the synthesis of 5-ethylbarbituric acid derivatives.

Experimental Protocol: Synthesis of Barbital (5,5-Diethylbarbituric Acid)

This protocol describes a representative synthesis of barbital. The causality behind the choice of reagents and conditions is highlighted to provide a deeper understanding of the process.

Materials:

-

Diethyl diethylmalonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Distillation apparatus

-

Reflux condenser

-

Heating mantle

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add small, freshly cut pieces of sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood. The sodium ethoxide is a crucial strong base that deprotonates urea, making it a more potent nucleophile for the condensation reaction.

-

Condensation: To the freshly prepared sodium ethoxide solution, add urea and diethyl diethylmalonate. Heat the mixture to reflux for several hours. The elevated temperature is necessary to overcome the activation energy of the condensation reaction.

-

Solvent Removal: After the reflux period, distill off the excess ethanol. This step helps to drive the reaction to completion and simplifies the subsequent workup.

-

Hydrolysis and Precipitation: Dissolve the remaining solid residue in water. The product at this stage is the sodium salt of barbital. Slowly add concentrated hydrochloric acid to this solution until it is acidic. This protonates the barbiturate salt, causing the free acid (barbital) to precipitate out of the aqueous solution due to its lower solubility.

-

Isolation and Purification: Collect the precipitated barbital by vacuum filtration and wash it with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture.[5] This process yields purified crystals of barbital.

Analytical Methods for Characterization

A variety of analytical techniques are employed for the identification, quantification, and quality control of 5-ethylbarbituric acid derivatives in both pharmaceutical formulations and biological samples.[7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of barbiturates.[3] Reverse-phase columns with UV detection are commonly employed. The method can be optimized for high-throughput analysis.[3]

-

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of barbiturates. Derivatization is sometimes necessary to improve the volatility and thermal stability of the compounds.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their structural elucidation and identification.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of synthesized 5-ethylbarbituric acid derivatives.[9]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for the quantitative analysis of barbiturates, often as part of a colorimetric assay.[10]

Pharmacology and Toxicology

Mechanism of Action

Barbiturates, including 5-ethyl derivatives, exert their effects primarily by acting as positive allosteric modulators of the GABA-A receptor.[11] By binding to a specific site on the receptor, they prolong the duration of the opening of the chloride ion channel, which enhances the inhibitory effect of the neurotransmitter GABA. This leads to central nervous system depression.[12]

Caption: Simplified signaling pathway of 5-ethylbarbituric acid derivatives.

Pharmacological Effects

The primary pharmacological effects of 5-ethylbarbituric acid derivatives include:

-

Sedation and Hypnosis: These compounds have been widely used to treat insomnia and anxiety.[13]

-

Anticonvulsant Activity: Phenobarbital is a well-established antiepileptic drug used in the management of various types of seizures.[4]

The duration of action is largely determined by the lipid solubility of the specific derivative, which is influenced by the substituents at the 5-position.[3]

Toxicology and Adverse Effects

The use of barbiturates has declined due to their narrow therapeutic index and high potential for tolerance, dependence, and overdose.[12] Acute overdose can lead to severe respiratory depression, coma, and death. Chronic use can result in physical and psychological dependence.

Conclusion

The 5-ethylbarbituric acid core is a fundamental structural motif in a class of drugs that have had a profound impact on medicine. While their clinical use has been largely superseded by safer alternatives like benzodiazepines, they remain important tools in specific therapeutic areas and as subjects of research in medicinal chemistry and pharmacology. A thorough understanding of their chemical properties, synthesis, and biological activity is essential for scientists working in these fields.

References

-

PubChem. Barbituric acid, 5-tert-butyl-5-ethyl-. National Center for Biotechnology Information. [Link]

-

PubChem. Cyclohexyl-5-ethyl-barbituric acid. National Center for Biotechnology Information. [Link]

-

ChemBK. 5-ethyl-5-phenylbarbituric acid. [Link]

-

Chemsrc. 5-Ethyl-5-(1-ethylpropyl)barbituric acid. [Link]

-

Soine, W. H., Graham, R. M., & Soine, P. J. (1992). Identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity of manufacture in amobarbital. Journal of pharmaceutical sciences, 81(4), 362–364. [Link]

-

DrugBank. Phenyl-ethyl-barbituric acid. [Link]

-

Patel, S., & Patel, N. J. (2021). Chromatographic methods for the determination of various barbiturates: A review. GSC Biological and Pharmaceutical Sciences, 14(3), 209-219. [Link]

- Pohlmann, J. L. (1966). Synthesis of Barbituric Acid Derivatives. University of the Pacific, Thesis.

- Google Patents. (2013). Preparation method for 5-ethyl-5-phenyl barbituric acid.

- Wójciak-Kosior, M., Skalska, A., Matysik, G., & Kryska, M. (2006). Quantitative Analysis of Phenobarbital in Dosage Form by Thin-Layer Chromatography Combined with Densitometry.

-

Agilent Technologies. (2004). High Throughput HPLC Analysis of Barbiturates. Application Note. [Link]

-

Bartzatt, R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. University of Nebraska at Omaha DigitalCommons@UNO. [Link]

- Al-Warhi, T., Rizvi, S. U. M. D., & Al-Ghamdi, K. M. (2022).

-

Wikipedia. Barbituric acid. [Link]

-

Chem-Impex. 1-Benzyl-5-phenylbarbituric acid. [Link]

-

HiMedia Laboratories. Barbituric acid. [Link]

Sources

- 1. Barbituric acid - Wikipedia [en.wikipedia.org]

- 2. Barbituric acid [himedialabs.com]

- 3. agilent.com [agilent.com]

- 4. chembk.com [chembk.com]

- 5. 5,5-DIETHYLBARBITURIC ACID SODIUM SALT | 144-02-5 [chemicalbook.com]

- 6. Barbituric acid, 5-benzyl-5-ethyl- | 36226-64-9 | Benchchem [benchchem.com]

- 7. ijsra.net [ijsra.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity of manufacture in amobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 11. caymanchem.com [caymanchem.com]

- 12. Phenyl-ethyl-barbituric acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. caymanchem.com [caymanchem.com]

5-Ethylbarbituric acid mechanism of action on GABAa receptors

An In-Depth Technical Guide to the Mechanism of Action of 5-Ethylbarbituric Acid on GABAa Receptors

Introduction

5-Ethylbarbituric acid, more commonly known as pentobarbital, is a potent member of the barbiturate class of drugs, historically utilized for its sedative, hypnotic, anticonvulsant, and anesthetic properties.[1][2] Its profound effects on the central nervous system (CNS) are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABAa) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.[3][4] Understanding the precise mechanism of this interaction is critical for drug development professionals and researchers aiming to refine therapeutic strategies or develop novel modulators with improved safety profiles.

This guide provides a detailed examination of the molecular and functional consequences of 5-ethylbarbituric acid's action on GABAa receptors. It moves beyond a surface-level description to offer an in-depth analysis of its allosteric modulation, dose-dependent effects, subunit selectivity, and the state-of-the-art methodologies used to characterize these interactions. As a senior application scientist, the goal is to present this complex topic with technical accuracy and field-proven insights, creating a self-validating resource for the scientific community.

Part 1: The GABAa Receptor - A Primer on the Target

Structure and Subunit Composition

The GABAa receptor is a heteropentameric ligand-gated ion channel, meaning it is a large protein complex composed of five distinct subunits arranged symmetrically around a central ion pore.[5][6] These subunits are drawn from several families, including alpha (α), beta (β), gamma (γ), delta (δ), epsilon (ε), and others. The specific combination of these subunits dictates the receptor's pharmacological properties, localization within the brain, and physiological function. The most common isoform in the CNS consists of two α, two β, and one γ subunit (α2β2γ).[5]

Endogenous Ligand and Channel Function

The endogenous agonist for the GABAa receptor is GABA.[7][8] When GABA binds to its specific recognition sites, located at the interface between the α and β subunits, it induces a conformational change in the receptor.[6][9] This change opens the integral chloride (Cl-) channel, allowing Cl- ions to flow into the neuron down their electrochemical gradient.[1][7] The influx of negatively charged chloride ions leads to hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[1][4]

Part 2: Core Mechanism of Action of 5-Ethylbarbituric Acid

The interaction of 5-ethylbarbituric acid with the GABAa receptor is multifaceted and dose-dependent, distinguishing it significantly from other classes of GABAergic modulators like benzodiazepines.

Allosteric Modulation at a Distinct Binding Site

5-Ethylbarbituric acid functions as a positive allosteric modulator (PAM), meaning it binds to a site on the receptor that is physically distinct from the GABA binding site.[3][4][8] While the GABA site is in the extracellular domain, evidence suggests the barbiturate binding pocket is located within the transmembrane domains (TMDs) of the receptor, at the interfaces between subunits.[3][9] This allosteric nature means that at low concentrations, pentobarbital does not activate the receptor on its own but rather enhances the effect of the endogenous ligand, GABA.[4]

Potentiation of GABAergic Currents

The primary mechanism of action for barbiturates at therapeutic concentrations is the potentiation of GABA-mediated currents.[10][11] This potentiation is achieved by a unique molecular action: prolonging the duration of the Cl- channel opening .[2][3][12] This stands in stark contrast to benzodiazepines, which primarily increase the frequency of channel openings in the presence of GABA.[2][3][12] By holding the channel open for longer, each GABA binding event allows a greater influx of Cl-, resulting in a more powerful and sustained inhibitory signal.[1] Electrophysiological studies show that barbiturates achieve this by increasing the proportion of channels opening to their longest open state.[1]

Direct Gating at High Concentrations

A key feature that defines the pharmacological and toxicological profile of barbiturates is their ability to directly gate the GABAa receptor at higher concentrations (typically >100 μM), even in the complete absence of GABA.[3][9][10] This agonist-like activity is a direct consequence of binding to the allosteric site and forcing the channel into an open conformation.[3] This direct activation is responsible for the profound CNS depression seen in anesthesia and overdose, as the inhibitory signal is no longer dependent on the presence of endogenous GABA.[3] This property is the primary reason for the increased toxicity of barbiturates compared to benzodiazepines, which lack significant direct gating activity.[3]

Influence of Subunit Composition

While generally considered less subunit-selective than benzodiazepines, the effects of pentobarbital can be quantitatively different depending on the specific subunits comprising the GABAa receptor.[11] Studies using recombinant receptors expressed in Xenopus oocytes have demonstrated that both the affinity and efficacy of pentobarbital's direct action are determined by the type of α subunit present.[11] For instance, receptors containing the α6 subunit exhibit a much larger response to direct activation by pentobarbital, in some cases exceeding the maximum response achievable with GABA itself.[11] The degree of potentiation of GABA-evoked currents also varies with the subunit combination.[11]

Part 3: Experimental Methodologies for Studying the Interaction

Validating and quantifying the effects of 5-ethylbarbituric acid on GABAa receptors requires robust and precise experimental systems. The following protocols represent industry-standard approaches.

Electrophysiological Analysis: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful technique for studying ion channels expressed in a controlled environment. Xenopus oocytes are essentially "living test tubes" that efficiently translate injected cRNA into functional protein complexes on their surface membrane, allowing for the study of specific, pre-determined receptor subunit combinations.[13][14]

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes using a collagenase treatment to remove surrounding cell layers.

-

cRNA Injection: Using a micro-injector, inject a precise volume (e.g., 50 nL) of a solution containing the cRNAs for the desired GABAa receptor subunits (e.g., human α1, β2, and γ2) into the oocyte cytoplasm.

-

Incubation and Expression: Incubate the injected oocytes for 2-5 days in a buffered solution (e.g., Barth's solution) to allow for the translation and assembly of functional GABAa receptors on the oocyte membrane.

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution). Impale the oocyte with two microelectrodes: one for measuring the membrane voltage and one for injecting current to "clamp" the voltage at a desired holding potential (e.g., -70 mV).

-

Data Acquisition:

-

Potentiation: Apply a low concentration of GABA (typically the EC10-EC20) to elicit a baseline current. Then, co-apply the same concentration of GABA along with varying concentrations of 5-ethylbarbituric acid and measure the increase in current amplitude.

-

Direct Gating: In the absence of GABA, apply increasing concentrations of 5-ethylbarbituric acid to the oocyte and measure the elicited current.

-

-

Data Analysis: Plot concentration-response curves to determine key parameters such as the EC50 for direct gating and the degree of potentiation.

Caption: Workflow for TEVC analysis of GABAa receptors.

| Parameter | Receptor Subtype | Typical Value Range | Description |

| GABA Potentiation | α1β2γ2s | 20-35 µM (Affinity) | Concentration of pentobarbital causing half-maximal potentiation of a sub-maximal GABA response.[11] |

| Direct Gating EC50 | α1β2γ2s | 150-300 µM | Concentration of pentobarbital causing half-maximal direct channel activation.[11] |

| Direct Gating Efficacy | α1β2γ2s | 50-80% of max GABA | The maximal current elicited by pentobarbital alone, expressed as a percentage of the maximal current elicited by GABA.[11] |

| Direct Gating Efficacy | α6β2γ2s | >150% of max GABA | Demonstrates high efficacy for certain subunit combinations.[11] |

Radioligand Binding Assays: Indirect Measurement via [35S]TBPS

Radioligand binding assays are used to determine the affinity of a drug for a receptor. For barbiturates, an indirect but highly effective method is to measure their ability to inhibit the binding of t-butylbicyclophosphorothionate ([35S]TBPS).[1] TBPS is a convulsant that binds to a site within the GABAa receptor's chloride channel pore, and its binding is allosterically inhibited by drugs that stabilize the open state of the channel, such as pentobarbital.[1][15]

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a cold buffer. Perform a series of centrifugations to isolate the cell membrane fraction, which is rich in GABAa receptors.[16]

-

Assay Setup: In assay tubes, combine the prepared membranes, a fixed concentration of [35S]TBPS, and varying concentrations of the unlabeled competitor drug (5-ethylbarbituric acid).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. Quickly wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity on each filter using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is inversely proportional to the concentration of the competing pentobarbital. Plot the percentage of [35S]TBPS binding against the log concentration of pentobarbital to generate a competition curve and calculate the IC50 (concentration of pentobarbital that inhibits 50% of [35S]TBPS binding). This value can be converted to an inhibition constant (Ki).

Part 4: Structural Insights and Integrated Model

Recent advances in cryo-electron microscopy (cryo-EM) have provided near-atomic resolution structures of the GABAa receptor, confirming the locations of various drug binding sites. These studies visualize the orthosteric GABA sites at the α/β subunit interfaces and the benzodiazepine site at the α/γ interface. Critically, they have helped to map the allosteric binding sites for barbiturates and other general anesthetics within the transmembrane domains, providing a structural basis for their unique modulatory actions.[9]

Caption: Schematic of GABAa receptor binding sites.

Conclusion

The mechanism of action of 5-ethylbarbituric acid on GABAa receptors is a sophisticated, multi-level process that underscores its potent clinical effects. It acts not as a simple agonist but as a powerful positive allosteric modulator that fundamentally alters the gating properties of the receptor's chloride channel. Its ability to prolong channel opening at low concentrations and to directly activate the receptor at higher concentrations distinguishes it from other modulators and explains both its therapeutic efficacy as an anesthetic and anticonvulsant and its significant risk of toxicity. A thorough understanding of this mechanism, validated through rigorous electrophysiological and biochemical methodologies, remains a cornerstone of neuropharmacology and is essential for the future development of safer and more effective CNS therapeutics.

References

-

Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available from: [Link]

-

Wikipedia. (n.d.). Barbiturate. Retrieved from: [Link]

-

Wikipedia. (n.d.). GABAA receptor. Retrieved from: [Link]

-

Akk, G., & Steinbach, J. H. (2003). Modulation of GABAA receptor channel gating by pentobarbital. The Journal of Physiology, 537(Pt 3), 715–728. Available from: [Link]

-

Catalyst University. (2019). The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation. YouTube. Available from: [Link]

-

Lopes, C., & Musto, A. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from: [Link]

-

Thompson, S. A., Whiting, P. J., & Wafford, K. A. (1996). Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination. British Journal of Pharmacology, 117(3), 521–527. Available from: [Link]

-

Alila Medical Media. (2017). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. YouTube. Available from: [Link]

-

Muroi, Y., Theusch, K. L., & Czajkowski, C. (2009). Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA. Biophysical Journal, 96(2), 499–509. Available from: [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. Available from: [Link]

-

ResearchGate. (n.d.). GABA A receptor structure and location of drug binding sites. Retrieved from: [Link]

-

S. H. Schachter. (2024). Anticonvulsant drugs: Mechanisms of action and Therapeutic limitations. Preprints.org. Available from: [Link]

-

Muroi, Y., Theusch, K. L., & Czajkowski, C. (2009). Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA. Biophysical Journal, 96(2), 499-509. Available from: [Link]

-

Wang, Y., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Journal of Visualized Experiments, (119), 55088. Available from: [Link]

-

Holt, A., et al. (2007). Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain. Synapse, 61(10), 845-855. Available from: [Link]

-

npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from: [Link]

-

CORE. (n.d.). Thymol inhibits the t-[35S]butylbicyclophosphorothionate binding in primary cultures of cortical neurons. Retrieved from: [Link]

-

J. L. Krall, et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(19), 5919. Available from: [Link]

-

Squires, R. F., & Saederup, E. (1987). Saturable Binding of 35S-t-butylbicyclophosphorothionate to the Sites Linked to the GABA Receptor and the Interaction With GABAergic Agents. Journal of Neurochemistry, 49(5), 1523-1531. Available from: [Link]

Sources

- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Barbiturate - Wikipedia [en.wikipedia.org]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Ethylbarbituric Acid: Properties, Synthesis, and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethylbarbituric acid, a derivative of barbituric acid, represents a core structure in a class of compounds with significant pharmacological history. While specific experimental data for this particular mono-substituted barbiturate is limited in publicly accessible literature, its chemical and physical properties can be largely inferred from well-characterized analogs such as barbituric acid, barbital, and phenobarbital. This technical guide provides a comprehensive overview of the calculated and estimated properties of 5-ethylbarbituric acid. It delves into the established synthetic routes for 5-substituted barbiturates, details the general pharmacological mechanism of action of this drug class on the GABA-A receptor, and discusses the associated toxicological considerations. By presenting a comparative analysis with closely related compounds, this guide aims to equip researchers and drug development professionals with a foundational understanding of 5-ethylbarbituric acid's likely behavior and characteristics, thereby facilitating further investigation and application in medicinal chemistry and pharmacology.

Introduction: The Significance of the Barbiturate Scaffold

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system (CNS) depressants.[1] While the parent compound, barbituric acid, is not pharmacologically active itself, substitutions at the 5-position of the pyrimidine ring give rise to a vast array of compounds with sedative, hypnotic, anticonvulsant, and anesthetic properties.[2] 5-Ethylbarbituric acid is a fundamental example of a mono-substituted barbiturate. Understanding its physicochemical properties is crucial for predicting its behavior in biological systems and for its potential use as a building block in the synthesis of more complex derivatives.

This guide addresses the notable scarcity of direct experimental data for 5-Ethylbarbituric acid by employing a comparative approach. By examining the well-documented properties of barbituric acid, barbital (5,5-diethylbarbituric acid), and phenobarbital (5-ethyl-5-phenylbarbituric acid), we can extrapolate and estimate the key characteristics of 5-Ethylbarbituric acid.

Physicochemical Properties: A Comparative Analysis

The molecular formula of 5-Ethylbarbituric acid is C6H8N2O3, and its calculated molecular weight is 156.14 g/mol . A summary of its estimated physical and chemical properties, in comparison to key reference compounds, is presented below.

| Property | Barbituric Acid | 5-Ethylbarbituric Acid (Estimated) | Barbital (5,5-Diethylbarbituric Acid) | Phenobarbital (5-Ethyl-5-phenylbarbituric Acid) |

| Molecular Formula | C4H4N2O3 | C6H8N2O3 | C8H12N2O3[3] | C12H12N2O3[2] |

| Molecular Weight | 128.09 g/mol | 156.14 g/mol | 184.19 g/mol [4] | 232.24 g/mol [5] |

| Melting Point | 245 °C | 190-210 °C | 188-192 °C[3][6] | 174-178 °C[5] |

| Solubility in Water | 142 g/L (20 °C) | Moderately Soluble | 7.149 g/L (25 °C)[4] | Very slightly soluble[7] |

| pKa | 4.01 | ~7.5 - 8.0 | 7.43 (at 25 °C)[4] | 7.3[2] |

| Appearance | White crystalline powder | White crystalline powder | Colorless needle-like crystals or white powder[6] | White, glistening small crystals or a white, crystalline powder[2] |

Causality Behind Property Estimations:

-

Melting Point: The introduction of an ethyl group is expected to disrupt the crystal lattice of barbituric acid, leading to a lower melting point. However, compared to the disubstituted barbital and phenobarbital, the potential for hydrogen bonding in the mono-substituted 5-ethylbarbituric acid might result in a slightly higher melting point than what might be otherwise predicted.

-

Solubility: The addition of the hydrophobic ethyl group will likely decrease the water solubility of 5-Ethylbarbituric acid compared to the parent barbituric acid. Its solubility is anticipated to be greater than that of the more substituted and thus more lipophilic barbital and phenobarbital.

-

pKa: The acidity of barbiturates arises from the active methylene protons at the 5-position and the acidic N-H protons of the urea moiety. Substitution at the 5-position removes the acidic methylene protons, and the acidity is then primarily due to the lactam-lactim tautomerism. The pKa of 5-ethylbarbituric acid is therefore expected to be in a similar range to other 5-substituted barbiturates like barbital and phenobarbital.

Synthesis of 5-Ethylbarbituric Acid: A Standardized Approach

The synthesis of 5-substituted barbiturates is a well-established process in organic chemistry, typically achieved through the condensation of a substituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide.[8][9]

Experimental Protocol: General Synthesis of 5-Substituted Barbiturates

-

Alkylation of Malonic Ester: Diethyl malonate is deprotonated with a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with an alkyl halide (in this case, ethyl iodide) to yield diethyl ethylmalonate.

-

Condensation with Urea: The resulting diethyl ethylmalonate is then condensed with urea in the presence of a strong base, typically sodium ethoxide in absolute ethanol.

-

Cyclization and Acidification: The reaction mixture is heated under reflux to facilitate the cyclization, forming the sodium salt of 5-ethylbarbituric acid. Subsequent acidification with a mineral acid (e.g., hydrochloric acid) precipitates the final product, 5-ethylbarbituric acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Caption: Mechanism of barbiturate action on the GABA-A receptor.

Toxicology and Safety Considerations

The therapeutic index of barbiturates is narrow, and overdose can lead to severe toxicity. [10]

-

Central Nervous System Depression: The primary toxic effect of barbiturates is excessive CNS depression, which can progress from sedation to hypnosis, anesthesia, coma, and ultimately, death. [11]* Respiratory Depression: A major cause of fatality in barbiturate overdose is the depression of the medullary respiratory center, leading to respiratory arrest. [12]* Cardiovascular Effects: Barbiturates can also cause hypotension and cardiovascular collapse at high doses.

-

Dependence and Withdrawal: Chronic use of barbiturates can lead to physical dependence, and abrupt withdrawal can result in a severe and potentially life-threatening withdrawal syndrome.

-

Drug Interactions: Barbiturates are potent inducers of hepatic microsomal enzymes, which can accelerate the metabolism of other drugs, leading to a decrease in their efficacy.

Due to these significant risks, the clinical use of barbiturates has been largely superseded by safer alternatives, such as benzodiazepines. However, they remain important tools in specific clinical settings, such as the treatment of certain types of epilepsy and in anesthesia. [13]

Conclusion

5-Ethylbarbituric acid, while not extensively characterized in the scientific literature, holds a key position in the structural landscape of barbiturates. By leveraging data from its parent compound and well-known derivatives, we can construct a reliable profile of its expected physicochemical properties and biological activity. The established synthetic methodologies for 5-substituted barbiturates provide a clear path for its preparation and further study. A thorough understanding of the general pharmacology and toxicology of the barbiturate class is essential for any research involving 5-ethylbarbituric acid. This guide provides a foundational framework for scientists and researchers to approach the study and potential application of this fundamental barbiturate derivative.

References

-

5,5-diethylbarbituric acid - ChemBK. (n.d.). Retrieved January 24, 2026, from [Link]

-

Barbital - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 24, 2026, from [Link]

-

Name BARBITAL Structure Systematic name 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione Formula MW 184.1925 Monoisotopic mass 184.0. (n.d.). Retrieved January 24, 2026, from [Link]

-

5-Ethylbarbituric acid | C6H8N2O3 | CID 17292 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Barbital | C8H12N2O3 | CID 2294 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Barbital - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Phenobarbital Sodium | C12H11N2NaO3 | CID 23674889 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Phenobarbital | C12H12N2O3 | CID 4763 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Barbital - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 24, 2026, from [Link]

- Suddock, J. T., & Cain, M. D. (2024). Barbiturate Toxicity. In StatPearls.

-

and 5,5-alkyl-substituted barbituric acids - Canadian Science Publishing. (n.d.). Retrieved January 24, 2026, from [Link]

- Olsen, R. W. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.

-

SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). Retrieved January 24, 2026, from [Link]

-

Long, N. (2020, November 3). Barbiturate toxicity. Life in the Fast Lane. Retrieved January 24, 2026, from [Link]

- Ho, I. K., & Harris, R. A. (1981). Barbiturates and the GABAA receptor complex. Annual review of pharmacology and toxicology, 21, 83–111.

-

Phenobarbital - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Barbituric acid, 5-tert-butyl-5-ethyl- | C10H16N2O3 | CID 27214 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Barbiturate - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Barbital - mzCloud. (n.d.). Retrieved January 24, 2026, from [Link]

-

Phenobarbital - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 24, 2026, from [Link]

-

Gresham, C., & LoVecchio, F. (2025, January 16). Barbiturate Toxicity: Practice Essentials, Background, Pathophysiology. Medscape. Retrieved January 24, 2026, from [Link]

- Phenobarbital. (n.d.). In The Merck Index Online. Royal Society of Chemistry.

-

Alila Medical Media. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. [Link]

-

1H-NMR spectra of A, phenobarbital; B, phenytoin; C, picric acid; and D, sample mixture. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Barbiturate overdose - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Phenobarbital (T3D3006) - T3DB. (n.d.). Retrieved January 24, 2026, from [Link]

-

(PDF) Synthesis of Barbiturate Derivatives from Imines - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

GABA-A receptor - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Barbiturates: Definition, Types, Uses, Side Effects & Abuse - Cleveland Clinic. (2022, June 14). Retrieved January 24, 2026, from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Barbital [webbook.nist.gov]

- 4. 57-44-3 CAS MSDS (BARBITAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Phenobarbital [drugfuture.com]

- 6. chembk.com [chembk.com]

- 7. Phenobarbital CAS#: 50-06-6 [m.chemicalbook.com]

- 8. GT Digital Repository [repository.gatech.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Barbiturate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. litfl.com [litfl.com]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. Phenobarbital - Wikipedia [en.wikipedia.org]

The Solubility Profile of 5-Ethylbarbituric Acid: A Comprehensive Technical Guide for Researchers

Introduction

5-Ethyl-5-phenylbarbituric acid, widely known in the pharmaceutical field as phenobarbital, is a cornerstone of anticonvulsant and sedative-hypnotic therapies.[1][2] Its clinical efficacy is intrinsically linked to its physicochemical properties, among which solubility stands as a critical determinant of its formulation, bioavailability, and overall therapeutic performance. For researchers, scientists, and drug development professionals, a deep understanding of phenobarbital's solubility characteristics is not merely academic; it is a fundamental prerequisite for innovation in drug delivery, the development of novel formulations, and ensuring consistent product quality.

This in-depth technical guide provides a comprehensive overview of the solubility of 5-Ethylbarbituric acid. Moving beyond a simple compilation of data, this document offers insights into the causal mechanisms behind its solubility behavior, provides actionable experimental protocols, and presents a consolidated view of its solubility in a range of pharmaceutically relevant solvents.

Physicochemical Profile of 5-Ethylbarbituric Acid (Phenobarbital)

To comprehend the solubility of a compound, one must first understand its fundamental molecular and physical characteristics. These properties govern its interaction with various solvents and are key to predicting and manipulating its solubility.

| Property | Value | Source |

| Chemical Structure | 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | [2] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [2] |

| Molecular Weight | 232.23 g/mol | [2] |

| Melting Point | 174-178 °C (345-352 °F) | [2] |

| pKa | 7.3 | [2][3] |

| LogP (Octanol/Water) | 1.47 | [2] |

| Appearance | White, crystalline powder or colorless crystals.[2][4] |

The relatively low pKa of 7.3 indicates that 5-Ethylbarbituric acid is a weak acid.[3] Consequently, its solubility is highly dependent on the pH of the medium. In solutions with a pH above its pKa, the acidic proton on the imide nitrogen can be abstracted, forming a more soluble anionic species. This is a critical factor in the design of parenteral formulations. The LogP value of 1.47 suggests a moderate lipophilicity, explaining its solubility in both polar and non-polar organic solvents.

Solubility Profile in Various Solvents

The solubility of 5-Ethylbarbituric acid has been investigated in a variety of solvents and solvent systems. The following table summarizes available quantitative and qualitative solubility data. It is important to note that solubility is temperature-dependent, and where available, this information is included.

| Solvent | Solubility | Temperature | Source |

| Water | Poor (approx. 1 mg/mL) | Not Specified | [1][5] |

| Ethanol | Freely Soluble (approx. 100 mg/mL) | Not Specified | [1] |

| Ethanol (95%) | Freely Soluble | Not Specified | [6] |

| N,N-dimethylformamide | Very Soluble | Not Specified | [6] |

| Acetone | Freely Soluble | Not Specified | [6] |

| Pyridine | Freely Soluble | Not Specified | [6] |

| Diethyl ether | Soluble | Not Specified | [6] |

| Propylene Glycol | Freely Soluble | Not Specified | [2] |

| Glycerin | Data suggests solubility can be enhanced in mixtures with water and propylene glycol | 32°C | [7] |

| Alkali Hydroxides | Soluble (forms water-soluble salts) | Not Specified | [4] |

| Ammonia | Soluble (forms water-soluble salts) | Not Specified | [4][6] |

The data clearly indicates that 5-Ethylbarbituric acid exhibits poor solubility in aqueous media, a common challenge for many active pharmaceutical ingredients.[1][5] Its solubility is significantly enhanced in organic solvents such as ethanol, acetone, and propylene glycol.[1][6][8] This highlights the potential for using co-solvent systems to improve the solubility of phenobarbital in liquid formulations.[1]

Factors Influencing the Solubility of 5-Ethylbarbituric Acid

A nuanced understanding of solubility requires an appreciation of the various factors that can influence it. For 5-Ethylbarbituric acid, the following are of particular importance:

-

pH: As a weak acid, the solubility of phenobarbital is profoundly influenced by pH.[3] In aqueous solutions with a pH below its pKa (7.3), the un-ionized form predominates, which has low solubility. As the pH increases above the pKa, the compound ionizes to form the more soluble phenobarbital anion. This principle is often exploited in the formulation of intravenous solutions, where the pH is adjusted to ensure complete dissolution.

-

Co-solvents: The use of water-miscible organic solvents, or co-solvents, is a common strategy to enhance the solubility of poorly water-soluble drugs.[1] For phenobarbital, solvents like ethanol, propylene glycol, and glycerin can significantly increase its solubility in aqueous-based formulations.[1][8] The mechanism of co-solvency involves the reduction of the polarity of the solvent system, making it more favorable for the dissolution of a lipophilic solute like phenobarbital.

-

Polymorphism: 5-Ethylbarbituric acid is known to exist in different crystalline forms, a phenomenon known as polymorphism.[2][9] Different polymorphs of the same compound can exhibit different physical properties, including melting point and solubility. Generally, the metastable polymorphic form is more soluble than the stable form. Therefore, controlling the polymorphic form during crystallization is crucial for ensuring consistent solubility and bioavailability.[9][10]

-

Temperature: The dissolution of a solid in a liquid is generally an endothermic process, meaning that solubility tends to increase with temperature. While specific data on the temperature-dependent solubility of phenobarbital is not extensively detailed in the provided search results, this is a fundamental thermodynamic principle that can be leveraged during formulation development.

Caption: Factors influencing the solubility of 5-Ethylbarbituric acid.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound in a given solvent. It is based on achieving a saturated solution in equilibrium with the solid drug.

Principle: An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical method.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an amount of 5-Ethylbarbituric acid that is in excess of its expected solubility. This ensures that a saturated solution can be formed.

-

Transfer the weighed compound into a series of clear glass vials or flasks.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath. The temperature should be controlled to ±0.5 °C.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). The equilibration time should be sufficient to ensure that the concentration of the dissolved drug in the supernatant does not change over time. This should be determined experimentally by taking samples at different time points.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-resistant, non-adsorptive filter (e.g., a 0.45 µm PTFE or PVDF syringe filter) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of 5-Ethylbarbituric acid in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. Spectrophotometric methods have also been described.[11]

-

Prepare a calibration curve using standard solutions of known concentrations of 5-Ethylbarbituric acid.

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

-

Caption: Experimental workflow for the shake-flask solubility method.

Conclusion

The solubility of 5-Ethylbarbituric acid is a multifaceted property that is of paramount importance in the pharmaceutical sciences. Its poor aqueous solubility necessitates the use of formulation strategies such as pH adjustment and the inclusion of co-solvents to achieve desired concentrations in liquid dosage forms. A thorough understanding of its physicochemical properties, including its pKa and polymorphic forms, is essential for predicting and controlling its solubility behavior. The standardized shake-flask method provides a reliable means of experimentally determining its solubility, generating crucial data for formulation development and quality control. This guide has provided a consolidated overview of these critical aspects, offering a valuable resource for researchers and professionals working with this important therapeutic agent.

References

-

Spectrophotometric determination of phenobarbital in pharmaceutical preparation using gold nanoparticles. ResearchGate. Available at: [Link]

-

Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note. PubMed Central. Available at: [Link]

-

Solubility of Phenobarbital in Alcohol-Glycerin-Water Systems. ResearchGate. Available at: [Link]

-

Alcohol-Free Phenobarbital Solution Study. Scribd. Available at: [Link]

- Part I / 10% Phenobarbital Powder.

-

experimental and predicted solubilities of phenobarbital at 32°c in vari- ous mixtures of glycerol, propylene glycol and water. ResearchGate. Available at: [Link]

-

Spectrophotometric determination of phenobarbital in pharmaceutical preparation using gold nanoparticles. Available at: [Link]

-

PHENOBARBITAL. SWGDRUG.org. Available at: [Link]

-

Physicochemical Characterization of Phenobarbital Polymorphs and Their Pharmaceutical Properties. ResearchGate. Available at: [Link]

-

Phenobarbital: (a) log S vs. pH; (b) concentration of species as a function of pH. ResearchGate. Available at: [Link]

-

Determination of phenobarbital in human plasma by a specific liquid chromatography method: application to a bioequivalence study. SciELO. Available at: [Link]

-

Formulation and stability study of an oral paediatric phenobarbital 1% solution containing hydroxypropyl-β-cyclodextrins. National Institutes of Health. Available at: [Link]

-

Solved Determine the solubility of Phenobarbital (in g/mL). Chegg.com. Available at: [Link]

-

Phenobarbital. PubChem. Available at: [Link]

-

BARBITURIC ACID, 5-(o-CHLOROPHENYL)-5-ETHYL-. PubChem. Available at: [Link]

-

Barbituric Acid. PubChem. Available at: [Link]

-

Prediction of Melting Point and Aqueous Solubility of Barbiturates. ResearchGate. Available at: [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. Available at: [Link]

-

How to remove unreacted barbituric acid from a reaction mixture?. ResearchGate. Available at: [Link]

-

Physicochemical Characterization of Phenobarbital Polymorphs and Their Pharmaceutical Properties. Taylor & Francis Online. Available at: [Link]

-

Chemical Properties of 5-Ethyl-5-p-tolylbarbituric acid (CAS 52584-39-1). Cheméo. Available at: [Link]

-

An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate. Available at: [Link]

-

5-Butyl barbituric acid. PubChem. Available at: [Link]

Sources

- 1. Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. scribd.com [scribd.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

The Therapeutic Potential of 5-Ethylbarbituric Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Derivatives of 5-ethylbarbituric acid, a cornerstone of central nervous system (CNS) therapeutics, continue to be a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic applications of this important class of molecules. We delve into their well-established roles as anticonvulsants, sedatives, and hypnotics, while also exploring their emerging potential as anesthetics and neuroprotective agents. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of next-generation CNS-active compounds. We provide a comprehensive overview of structure-activity relationships (SAR), detailed experimental protocols for synthesis and biological evaluation, and a critical analysis of the data, aiming to empower and guide future research in this dynamic field.

Introduction: The Enduring Legacy and Future Promise of Barbiturates

Barbituric acid, first synthesized in 1864, is the parent compound of a large class of drugs known as barbiturates.[1] While barbituric acid itself is not pharmacologically active, substitutions at the 5-position of the pyrimidine ring give rise to a wide array of compounds with profound effects on the central nervous system.[1] Among these, derivatives of 5-ethylbarbituric acid have historically played a pivotal role in medicine, with phenobarbital (5-ethyl-5-phenylbarbituric acid) being a prime example of a long-standing and effective antiepileptic drug.[2]

The therapeutic utility of 5-ethylbarbituric acid derivatives stems from their ability to modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[3] By enhancing GABAergic neurotransmission, these compounds produce a spectrum of CNS depressant effects, ranging from mild sedation to general anesthesia.[2]

While the advent of benzodiazepines with their improved safety profile has led to a decline in the use of barbiturates for some indications, research into novel 5-ethylbarbituric acid derivatives continues.[4] The goal of this ongoing research is to develop compounds with enhanced therapeutic indices, greater selectivity for specific GABA-A receptor subtypes, and novel applications, such as neuroprotection. This guide will provide a comprehensive overview of the current state of knowledge and future directions in the exploration of the therapeutic potential of 5-ethylbarbituric acid derivatives.

The Chemical Landscape: Synthesis of 5-Ethylbarbituric Acid and Its Derivatives

The synthesis of 5-ethylbarbituric acid derivatives typically involves a two-step process: the synthesis of a 5-ethyl-5-substituted malonic ester, followed by its condensation with urea or a urea derivative.

Synthesis of 5-Ethyl-5-Substituted Malonic Esters

The key intermediate in the synthesis of 5-ethylbarbituric acid derivatives is a disubstituted malonic ester. The classical approach involves the sequential alkylation of diethyl malonate.

Experimental Protocol: Synthesis of Diethyl Ethylphenylmalonate (Intermediate for Phenobarbital)

-

Alkylation with Ethyl Bromide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is then added dropwise to the stirred solution. After the addition is complete, ethyl bromide is added, and the mixture is refluxed for several hours to yield diethyl ethylmalonate.

-

Second Alkylation with Benzyl Chloride: To the solution of diethyl ethylmalonate, a second equivalent of sodium ethoxide is added, followed by the dropwise addition of benzyl chloride. The reaction mixture is again refluxed to yield diethyl ethylphenylmalonate.

-

Purification: The reaction mixture is cooled, and the sodium bromide precipitate is removed by filtration. The ethanol is removed under reduced pressure, and the resulting crude diethyl ethylphenylmalonate is purified by vacuum distillation.

Condensation with Urea to Form the Barbiturate Ring

The final step in the synthesis is the condensation of the disubstituted malonic ester with urea in the presence of a strong base, typically sodium ethoxide or sodium methoxide, to form the pyrimidine-2,4,6-trione ring system.[5]

Experimental Protocol: Synthesis of Phenobarbital

-

Reaction Setup: In a reaction vessel, prepare a solution of sodium methoxide.[5] To this, add dry urea.[5]

-

Addition of Malonic Ester: Slowly add the purified diethyl ethylphenylmalonate to the urea-methoxide mixture.[5]

-

Cyclization: Heat the reaction mixture to facilitate the condensation and cyclization reaction.[5]

-

Workup and Purification: After the reaction is complete, the mixture is cooled and acidified to precipitate the crude phenobarbital.[5] The crude product is then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.[5]

This general synthetic strategy can be adapted to produce a wide variety of 5-ethyl-5-substituted barbituric acids by using different alkyl or aryl halides in the second alkylation step. For instance, the use of heterocyclic halides can lead to the synthesis of 5-ethyl-5-heterocyclic substituted barbiturates, a class of compounds that has shown promising biological activities.

Mechanism of Action: Modulating the GABA-A Receptor

The primary mechanism of action of 5-ethylbarbituric acid derivatives is the positive allosteric modulation of the GABA-A receptor.[6] These compounds bind to a site on the GABA-A receptor that is distinct from the GABA binding site and enhance the effect of GABA.[6]

The GABA-A Receptor: A Complex Target

The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits arranged around a central chloride ion pore.[7] There are multiple subunit isoforms (α, β, γ, δ, ε, θ, π, and ρ), and the specific subunit composition of the receptor determines its pharmacological and physiological properties.[8] The most common isoform in the brain is composed of two α, two β, and one γ subunit.[9]

Allosteric Modulation by 5-Ethylbarbituric Acid Derivatives

Unlike benzodiazepines, which increase the frequency of chloride channel opening in the presence of GABA, barbiturates increase the duration of channel opening.[10] This prolonged opening of the chloride channel leads to a greater influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a more profound inhibitory effect.[10] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[11]

dot

Figure 1: Mechanism of action of 5-Ethylbarbituric acid derivatives.

Therapeutic Applications: A Multifaceted Pharmacological Profile

The ability of 5-ethylbarbituric acid derivatives to enhance GABAergic inhibition translates into a range of therapeutic applications, primarily centered on their CNS depressant effects.

Anticonvulsant Activity

Phenobarbital is a well-established anticonvulsant used in the treatment of various types of seizures, including generalized tonic-clonic and partial seizures.[2] The anticonvulsant activity of 5-ethylbarbituric acid derivatives is evaluated in preclinical studies using various animal models of epilepsy.

Key In Vivo Models for Anticonvulsant Screening:

-

Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is used to identify compounds effective against this seizure type.[12]

-

Pentylenetetrazol (PTZ) Test: This model induces clonic seizures and is used to identify compounds effective against absence seizures.[12]

Table 1: Anticonvulsant Activity of Selected 5-Ethylbarbituric Acid Derivatives

| Compound | R Group at C5 | Animal Model | ED50 (mg/kg) | Reference |

| Phenobarbital | Phenyl | MES (mice) | 21.8 | [13] |

| Amobarbital | Isopentyl | MES (mice) | 45 | [14] |

| Butabarbital | sec-Butyl | MES (mice) | 60 | [14] |

Sedative and Hypnotic Effects

At lower doses, 5-ethylbarbituric acid derivatives produce sedation, reducing anxiety and calming restlessness.[4] At higher doses, they induce sleep and are effective as hypnotics.[4] The sedative and hypnotic properties are evaluated in animal models by measuring changes in locomotor activity and sleep latency and duration.

Experimental Protocol: Evaluation of Sedative-Hypnotic Activity in Rodents

-

Locomotor Activity: Mice or rats are placed in an open-field arena, and their spontaneous locomotor activity is recorded after administration of the test compound. A reduction in movement is indicative of a sedative effect.[15]

-

Thiopental-Induced Sleeping Time: The test compound is administered to animals prior to a sub-hypnotic dose of thiopental sodium. A potentiation of the hypnotic effect, measured as a decrease in sleep latency and an increase in sleep duration, indicates sedative-hypnotic activity.[15]

Anesthetic Properties

Certain short-acting 5-ethylbarbituric acid derivatives, such as thiopental (a thiobarbiturate analog), have been used as intravenous anesthetics for the induction of general anesthesia.[16] The anesthetic potency of these compounds is determined by their ability to induce a loss of righting reflex in animals.

Neuroprotective Potential

Emerging evidence suggests that some 5-ethylbarbituric acid derivatives may possess neuroprotective properties, independent of their anticonvulsant effects. This is a particularly exciting area of research with potential applications in stroke and other neurodegenerative disorders.

In Vitro Model of Excitotoxicity:

-

Glutamate-Induced Neuronal Cell Death: Neuronal cell cultures, such as SH-SY5Y or HT22 cells, are exposed to high concentrations of glutamate to induce excitotoxic cell death.[4][13] The ability of a test compound to protect against this cell death is a measure of its neuroprotective potential.

The neuroprotective mechanisms of barbiturates are thought to involve the reduction of excitotoxicity by enhancing GABAergic inhibition and potentially by directly inhibiting glutamate receptors.[6]

Structure-Activity Relationships (SAR): Fine-Tuning Pharmacological Activity

The pharmacological properties of 5-ethylbarbituric acid derivatives are highly dependent on the nature of the second substituent at the 5-position.

Key SAR Principles for 5,5-Disubstituted Barbiturates:

-

Lipophilicity: The overall lipophilicity of the molecule is a critical determinant of its CNS activity. Increased lipophilicity generally leads to a faster onset and shorter duration of action.[9]

-

Branching: Branched alkyl chains at the 5-position tend to increase potency and decrease the duration of action compared to their straight-chain isomers.[9]

-

Unsaturation: The presence of double or triple bonds in the side chains can also influence activity and metabolism.[9]

-

Aromatic and Alicyclic Rings: The introduction of aromatic or alicyclic rings at the 5-position, as seen in phenobarbital, often enhances anticonvulsant activity.[2]

dot

Figure 2: Key structure-activity relationships for 5,5-disubstituted barbiturates.

Future Directions and Conclusion

The therapeutic potential of 5-ethylbarbituric acid derivatives is far from exhausted. Future research in this area is likely to focus on several key areas:

-

Subtype-Selective GABA-A Receptor Modulators: The development of compounds that selectively target specific GABA-A receptor subtypes could lead to drugs with improved efficacy and reduced side effects.

-

Novel Neuroprotective Agents: A deeper understanding of the neuroprotective mechanisms of barbiturates could pave the way for the development of new treatments for stroke and neurodegenerative diseases.

-

Hybrid Molecules: The combination of the barbiturate scaffold with other pharmacophores could lead to the discovery of compounds with novel and synergistic activities.

References

-

Phenobarbital - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

-

GABAA receptor positive allosteric modulator - Wikipedia. (n.d.). Retrieved from [Link]

-

The GABAa Receptor & Positive Allosteric Modulation - YouTube. (2017, October 10). Retrieved from [Link]

-

Barbiturate - Wikipedia. (n.d.). Retrieved from [Link]

-

The synthesis of new barbiturate esters derivatives as intravenous anesthetics - MedCrave online. (2019, January 11). Retrieved from [Link]

-

Barbiturates - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Synthesis of Phenobarbital, An anticonvulsant Drug - ThaiScience. (n.d.). Retrieved from [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). Retrieved from [Link]

-

Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PubMed Central. (n.d.). Retrieved from [Link]

-

Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn. (n.d.). Retrieved from [Link]

-

Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PubMed Central. (n.d.). Retrieved from [Link]

-

Pentylenetetrazole-Induced Kindling Mouse Model - PMC - NIH. (2018, June 12). Retrieved from [Link]

-

SAR of Barbiturates - Sedatives and Hypnotics - Pharmacy 180. (n.d.). Retrieved from [Link]

-

Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023, August 24). Retrieved from [Link]

-

Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - Research journals - PLOS. (n.d.). Retrieved from [Link]

-

What is the mechanism of Phenobarbital? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Clinical Pharmacology of Phenobarbital in Neonates: Effects, Metabolism and Pharmacokinetics - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Acute effects of partial positive allosteric GABAA receptor modulation by GT-002 on psychophysiological and cognitive measures: protocol for the TOTEMS phase II trial targeting cognitive impairment associated with schizophrenia - Frontiers. (2025, November 24). Retrieved from [Link]

-

GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Barbiturates drug profile | - European Union. (n.d.). Retrieved from [Link]

-

Phenobarbital Augments Hypothermic Neuroprotection - PMC - NIH. (n.d.). Retrieved from [Link]

-

The Protective Role of E-64d in Hippocampal Excitotoxic Neuronal Injury Induced by Glutamate in HT22 Hippocampal Neuronal Cells - PubMed. (2021, October 20). Retrieved from [Link]

-

SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). Retrieved from [Link]

- US20100035904A1 - Phenobarbital salts; methods of making; and methods of use thereof - Google Patents. (n.d.).

-

Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice - JoVE. (2025, July 8). Retrieved from [Link]

-

and 5,5-alkyl-substituted barbituric acids - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

Pharmacokinetic modeling of the anticonvulsant action of phenobarbital in rats - PubMed. (n.d.). Retrieved from [Link]

-

Sodium thiopental - Wikipedia. (n.d.). Retrieved from [Link]

-

GABAA-activated Single-channel and Tonic Currents in Rat Brain Slices - JoVE. (2011, July 17). Retrieved from [Link]

-

PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. (2020, April 21). Retrieved from [Link]

-

Phenobarbital - Hooghly Women's College. (n.d.). Retrieved from [Link]

-

Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance an - TiHo eLib. (2023, April 24). Retrieved from [Link]

-